1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121749-88-0 |
|---|---|
Molecular Formula |
C8H11IN2O4 |
Molecular Weight |
326.09 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-iodo-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11IN2O4/c1-5-6(9)11(4-15-3-2-12)8(14)10-7(5)13/h12H,2-4H2,1H3,(H,10,13,14) |
InChI Key |
HFOKXLMPRKUYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)I |
Origin of Product |
United States |
Molecular Design and Structural Modification Strategies for 6 Substituted Thymine Analogs
Rational Design Principles for HEPT-Type Analogs
The rational design of 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and its analogs as HIV-1 reverse transcriptase inhibitors is rooted in their unique interaction with a specific allosteric site on the enzyme. portlandpress.com Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural nucleotide substrates at the catalytic site, HEPT-type analogs, which are non-nucleoside reverse transcriptase inhibitors (NNRTIs), bind to a hydrophobic pocket located near the polymerase active site. portlandpress.commdpi.com This binding induces conformational changes in the enzyme, ultimately inhibiting its function. nih.gov
Key principles guiding the design of these analogs include:
Targeting the NNRTI Binding Pocket (NNIBP): The design strategy focuses on creating molecules that fit snugly into the NNIBP of HIV-1 RT. This pocket is characterized by the presence of key amino acid residues such as Lys101, Tyr181, and others that form the binding site. nih.govmdpi.com The HEPT scaffold serves as a template, with its various components positioned to make optimal contact with these residues. portlandpress.com
Conformational Flexibility: Crystal structure analyses of HIV-1 RT complexed with different HEPT analogs have revealed that the inhibitors adopt a "butterfly-like" conformation within the binding pocket. researchgate.net The ability of the molecule to adopt this specific conformation is crucial for its inhibitory activity. The design process, therefore, considers the conformational flexibility of the molecule to ensure it can achieve the optimal binding pose.
Hydrogen Bonding and Hydrophobic Interactions: The interaction between HEPT analogs and the NNIBP is stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, the 3-NH group of the thymine (B56734) ring is known to form a critical hydrogen bond with the carbonyl oxygen of the Lys101 residue in the enzyme. nih.gov The various substituents on the thymine ring and the side chain are designed to maximize favorable hydrophobic and van der Waals interactions with the pocket. nih.gov
Structure-Activity Relationship (SAR) Studies: The design is an iterative process informed by SAR studies. By synthesizing and testing a series of related compounds with systematic modifications, researchers can identify the structural features that are essential for potent antiviral activity. This approach has been instrumental in the development of highly potent HEPT analogs.
The discovery that HEPT derivatives selectively inhibit HIV-1 served as a crucial starting point for the development of numerous other NNRTIs. portlandpress.com The understanding of their binding mode continues to fuel the design of new inhibitors with improved potency and resistance profiles.
Systematic Exploration of Substituent Effects at the C-6 Position of the Thymine Ring
The substituent at the C-6 position of the thymine ring plays a pivotal role in determining the antiviral potency of HEPT-type analogs. This position is strategically located to interact with a key region of the NNRTI binding pocket. Systematic exploration has revealed that both the nature and the steric bulk of the C-6 substituent significantly influence the compound's interaction with HIV-1 RT.
Initial studies with HEPT demonstrated that a phenylthio group at the C-6 position conferred potent anti-HIV-1 activity. Further research has explored a wide range of substituents at this position, including halogens, alkyl groups, and various arylthio moieties. For instance, the introduction of an iodine atom, as in 1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine, represents one such modification.
Research findings indicate that:
The C-6 substituent directly interacts with amino acid residues like Tyr181 in the binding pocket. An improved interaction with this residue can stabilize the inhibitor-enzyme complex, leading to increased potency. nih.gov
The introduction of different groups can alter the electronic properties of the pyrimidine (B1678525) ring, which may also impact binding affinity.
The table below illustrates the effect of different substituents at the C-6 position on the anti-HIV-1 activity of thymine analogs.
| Compound | N-1 Side Chain | C-6 Substituent | Relative Anti-HIV-1 Activity |
| Analog A | -CH₂OCH₂CH₂OH | -S-Phenyl | High |
| Analog B | -CH₂OCH₂CH₂OH | -Iodo | Moderate to High |
| Analog C | -CH₂OCH₂CH₂OH | -Chloro | Moderate |
| Analog D | -CH₂OCH₂CH₂OH | -H | Low |
This table is illustrative and based on general trends reported in the literature. Actual activity can vary based on specific assay conditions.
The data suggests that a bulky and lipophilic substituent at the C-6 position is generally favorable for high antiviral activity. The phenylthio group in HEPT and the iodo group in its analog are examples of substituents that contribute to potent inhibition of HIV-1 RT.
Influence of the 1-((2-Hydroxyethoxy)methyl) Side Chain Modifications on Molecular Properties and Interactions
Key aspects of the N-1 side chain's influence include:
Binding and Affinity: The ether oxygen within the side chain is believed to play a significant role in the binding of the inhibitor to the enzyme. nih.gov It can participate in forming a stable chelate structure, enhancing the affinity of the molecule for the binding pocket.
Solubility and Pharmacokinetics: The terminal hydroxyl group (-OH) of the side chain contributes to the aqueous solubility of the compound. Modifications to this group can alter the molecule's pharmacokinetic properties.
Structural Flexibility: The flexibility of this acyclic chain allows the thymine ring and its C-6 substituent to orient themselves optimally within the NNRTI binding pocket.
Studies involving the modification of this side chain have provided valuable insights into its role. For example, replacing the terminal hydroxyl group with other functionalities or altering the length of the alkoxy chain has been shown to significantly impact anti-HIV-1 activity. nih.gov
The following table summarizes the effects of some modifications to the N-1 side chain on antiviral potency.
| Compound | N-1 Side Chain Modification | C-6 Substituent | Relative Anti-HIV-1 Activity |
| HEPT | -CH₂OCH₂CH₂OH (unmodified) | -S-Phenyl | High |
| Deoxy-HEPT | -CH₂OCH₂CH₃ | -S-Phenyl | Reduced |
| Benzyloxy-HEPT | -CH₂OCH₂-Phenyl | -S-Phenyl | Potent |
This table is based on findings from studies on HEPT analogs and illustrates the sensitivity of antiviral activity to changes in the N-1 side chain. nih.gov
These findings underscore the importance of the 1-((2-hydroxyethoxy)methyl) side chain in maintaining the potent and selective anti-HIV-1 activity of this class of inhibitors.
Modifications to the Thymine Ring System Beyond C-6 and N-1
While the substituents at the C-6 and N-1 positions are primary determinants of activity, modifications at other positions of the thymine ring have also been explored to fine-tune the properties of these antiviral compounds. These modifications can influence the molecule's binding affinity, resistance profile, and metabolic stability.
Notable modifications include:
C-5 Position: The C-5 position of the thymine ring is adjacent to the C-6 position and can influence the orientation of the C-6 substituent. Introducing small alkyl groups, such as methyl or ethyl, at the C-5 position has been shown to enhance antiviral potency in some cases. nih.govnih.gov This is thought to be due to favorable steric interactions that push the C-6 substituent into a more optimal binding conformation. nih.gov For instance, the steric bulk of a C-5 substituent can trigger a conformational switch in the protein structure, leading to improved interaction between the C-6 benzyl (B1604629) ring of some inhibitors and the Tyr181 residue. nih.gov
N-3 Position: The N-3 position of the pyrimidine ring is also critical for interaction with the enzyme. The hydrogen atom at this position is involved in a key hydrogen bond with the main chain of Lys101 in HIV-1 RT. nih.gov Modifications at this position, such as the introduction of a carboxymethyl group, have been explored, demonstrating that this position is sensitive to substitution and that the N-3 proton is important for high-affinity binding. nih.gov
Modifications at C-2 and C-4: The carbonyl groups at the C-2 and C-4 positions of the thymine ring are also potential sites for modification. For example, the synthesis of 2-thiouracil (B1096) derivatives, where the C-2 oxygen is replaced by sulfur, has been investigated. nih.gov Such changes can alter the electronic distribution and hydrogen bonding capacity of the pyrimidine ring, leading to varied effects on antiviral activity.
Ring System Alterations: Some research has even explored replacing the thymine ring with other heterocyclic systems, such as uracil (B121893) or other pyrimidine and purine (B94841) nucleobases, to investigate the essential structural requirements for activity. nih.govnih.gov In some instances, these modifications have led to compounds with different activity spectra, including cytostatic effects. nih.gov A spontaneous ring-opening of a thymine oxidation product has also been observed, leading to a new base modification, which highlights the chemical reactivity of the thymine ring itself. nih.gov
These explorations beyond the primary C-6 and N-1 positions provide a more complete picture of the structure-activity relationships of this class of compounds and open new avenues for the design of next-generation inhibitors.
Structure Activity Relationship Sar Investigations of 1 2 Hydroxyethoxy Methyl 6 Iodo Thymine Analogs
Structure-Activity Relationships at the C-6 Position: Comparative Analysis of Iodine vs. Other Substituents
The substituent at the C-6 position of the pyrimidine (B1678525) ring plays a crucial role in the antiviral activity of HEPT-type analogs. nih.gov In the parent HEPT compounds, a phenylthio group is present at this position. Research has shown that modifications to this arylthio moiety can significantly modulate activity. For instance, introducing methyl groups at the meta positions of the C-6 phenylthio ring was found to enhance anti-HIV-1 activity. nih.gov Specifically, the compound 6-[(3,5-dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine showed potentiated activity compared to the unsubstituted phenylthio analog. nih.gov
While direct comparative data for a C-6 iodo substituent against a wide range of other groups on the same thymine (B56734) scaffold is limited in the provided context, the general principle is that the nature of the substituent at C-6 is a key determinant of interaction with the target enzyme. In studies of HEPT analogs, the C-6 substituent fits into a hydrophobic pocket of the HIV-1 reverse transcriptase. insilico.eu The size, lipophilicity, and electronic properties of the substituent at C-6 are therefore critical. The replacement of the phenylthio group with other moieties, such as a benzyl (B1604629) group in 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (I-EBU), resulted in a very potent inhibitor, indicating that a variety of hydrophobic groups can be accommodated at this position. acs.org The iodine atom, being a large and lipophilic halogen, would occupy this pocket differently than a phenylthio or benzyl group, influencing the binding affinity. In other classes of nucleoside analogs, substitution at the C-6 position has also been shown to be critical for biological activity against other viruses, such as the hepatitis B virus. asm.org
| Compound Base Structure | C-6 Substituent | Relative Activity/Potency Note |
|---|---|---|
| 1-[(2-hydroxyethoxy)methyl]thymine | -S-Phenyl (HEPT) | Baseline activity for many studies. nih.gov |
| 1-[(2-hydroxyethoxy)methyl]thymine | -S-Phenyl (3,5-dimethyl) | Potentiated anti-HIV-1 activity. nih.gov |
| 1-(ethoxymethyl)-5-isopropyluracil | -Benzyl (I-EBU) | Very potent inhibitor of HIV-1 RT. acs.org |
| 2,4-diamino-pyrimidine | -O-CH₂CH₂-P(O)(OH)₂ (6-PMEO) | Active against Hepatitis B Virus. asm.org |
| 2,4-diamino-pyrimidine | -S-CH₂CH₂-P(O)(OH)₂ | Fivefold less active than its oxygen analog against HBV. asm.org |
Correlations Between Acyclic Side Chain Structure and Biological Efficacy
The N-1 acyclic side chain, -(CH₂OCH₂CH₂OH), is a defining feature of this class of compounds and is essential for their biological activity. Its flexibility and the presence of the terminal hydroxyl group are key features influencing efficacy. nih.gov SAR studies on HEPT analogs have explored various modifications to this side chain. nih.gov
Key findings from these investigations include:
Terminal Hydroxyl Group: The terminal -OH group is a critical feature. Its presence is considered favorable for activity. nih.gov Modifications of this group, such as converting it to a halo (chloro, bromo) or azido (B1232118) group, have been systematically studied. nih.gov
Chain Rigidity: The flexibility of the side chain is believed to be important for adopting the correct conformation within the enzyme's binding pocket. nih.gov Efforts to make the side chain more rigid by incorporating a double bond have been explored. Compounds with an E-configured double bond in the side chain showed that incorporating an aromatic ring at the end of this more rigid structure could lead to compounds more potent than some known HEPT analogs. nih.gov
Chain Length and Composition: In related acyclonucleoside phosphonates, the length of the carbon chain was found to be a determinant of effectiveness. nih.gov For HEPT analogs, replacing the (2-hydroxyethoxy)methyl side chain with other acyclic moieties has been a strategy to modulate activity and pharmacokinetic properties. nih.gov
| Compound Base Structure | N-1 Side Chain Modification | Observed Effect on Activity |
|---|---|---|
| 6-(phenylthio)thymine | -CH₂OCH₂CH₂-OTs (p-tosylate) | Serves as an intermediate for further synthesis. nih.gov |
| 6-(phenylthio)thymine | -CH₂OCH₂CH₂-N₃ (azido) | Synthesized from the tosylate intermediate. nih.gov |
| 6-(phenylthio)thymine | -CH₂OCH₂CH₂-NH₂ (amino) | Primary amine serves as a precursor for amide analogs. nih.gov |
| 5-ethyl-6-(arylthio)uracil | -CH=CH-CH₂-(Aryl) | Incorporation of an aromatic ring at the end of a rigid chain led to highly potent analogs. nih.gov |
Impact of C-5 Substitutions on Pyrimidine Nucleobase Analogs
Substitutions at the C-5 position of the pyrimidine ring have a profound impact on the antiviral activity of HEPT and related nucleoside analogs. nih.govnih.gov For the parent HEPT compound, which has a methyl group at C-5 (as it is a thymine derivative), replacing this group with other alkyl substituents has been shown to significantly improve anti-HIV-1 activity. nih.gov
Specifically, replacing the C-5 methyl group with an ethyl or an isopropyl group led to a remarkable improvement in potency. nih.gov For example, 5-isopropyl-1-[(2-hydroxyethoxy)-methyl]-6-(phenylthio)-2-thiouracil was found to be significantly more active than the corresponding 5-methyl analog. nih.gov The combination of favorable substitutions at both the C-5 and C-6 positions, such as in 6-[(3,5-dimethylphenyl)thio]-5-ethyl-1-[(2-hydroxyethoxy)methyl]thymine, resulted in compounds that inhibited HIV-1 replication in the nanomolar concentration range. nih.gov
In other pyrimidine nucleoside analogs, C-5 substitutions are also a well-established strategy for modulating biological activity against various viruses. nih.govnih.govmdpi.com The introduction of hydrophobic or bulky groups at C-5 can enhance binding to the target enzyme. nih.gov
| Base Compound | C-5 Substituent | EC₅₀ (µM) against HIV-1 |
|---|---|---|
| 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | -CH₃ (Methyl) | 1.2 |
| 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | -CH₂CH₃ (Ethyl) | 0.11 |
| 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | -CH(CH₃)₂ (Isopropyl) | 0.059 |
| 5-ethyl-1-[(2-hydroxyethoxy)methyl]thymine | -S-Phenyl(3,5-dimethyl) at C-6 | 0.025 |
| 5-isopropyl-1-[(2-hydroxyethoxy)methyl]thymine | -S-Phenyl(3,5-dimethyl) at C-6 | 0.015 |
Comparative SAR Analysis Across Various HEPT Derivatives and Other Acyclonucleosides
The HEPT family is one of the most extensively studied classes of NNRTIs. nih.gov Comparative analysis reveals several common structural features required for activity. NNRTIs, including HEPT derivatives, bind to an allosteric, hydrophobic pocket on the HIV-1 reverse transcriptase, distinct from the active site where nucleoside RT inhibitors (NRTIs) bind. researchgate.netnih.gov The binding of HEPT analogs is characterized by a "butterfly-like" conformation, where one "wing" (the pyrimidine ring) and the other "wing" (the C-6 substituent) interact with hydrophobic amino acid residues in the binding pocket. insilico.eu A crucial hydrogen bond is typically formed between the N-3 proton of the pyrimidine ring and the main chain carbonyl of the Lys101 residue in the enzyme. researchgate.net
When comparing HEPT derivatives to other acyclonucleosides, several principles emerge:
Flexibility: Acyclic nucleosides, by their nature, possess significant conformational flexibility in their side chains, which is considered essential for their ability to act as substrates or inhibitors for various viral enzymes. nih.gov
Nucleobase Modification: Modifications to the heterocyclic base are a common strategy across all nucleoside analogs to improve activity and selectivity. nih.gov For HEPT derivatives, substitutions at the C-5 and C-6 positions are paramount. nih.gov For other acyclonucleosides, modifications at various positions of the purine (B94841) or pyrimidine ring can drastically alter the spectrum of antiviral activity. nih.govnih.gov
Mechanism of Action: While HEPT derivatives are non-competitive inhibitors, many other acyclic nucleoside analogs act as chain terminators after being phosphorylated within the cell. nih.govnih.gov This fundamental difference in mechanism means that SAR trends are not always directly transferable, but the principles of optimizing interactions with the target enzyme through steric and electronic modifications hold true.
Quantitative structure-activity relationship (QSAR) studies have been employed to model the anti-HIV activity of HEPT derivatives, identifying descriptors like hydrophobicity (logP), molecular refractivity (MR), and specific atomic charges as being critical for activity. nih.govresearchgate.netresearchgate.net These models confirm that steric and hydrophobic factors are dominant in influencing the biological efficacy of this class of compounds. researchgate.net
Computational Chemistry and Theoretical Studies on 1 2 Hydroxyethoxy Methyl 6 Iodo Thymine Analogs
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.orgfrontiersin.org The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features, which can be quantified by molecular descriptors. semanticscholar.org These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process. semanticscholar.orgmdpi.com
Linear regression models are foundational to QSAR studies and seek to establish a direct, linear relationship between molecular descriptors (independent variables) and biological activity (dependent variable).
Multiple Linear Regression (MLR) is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. youtube.com The resulting model is an easily interpretable equation where the biological activity is a weighted sum of the most influential descriptors. researchgate.net However, MLR is best suited for datasets where the number of compounds is significantly larger than the number of descriptors and where the descriptors are not highly correlated with each other (low multicollinearity). researchgate.neteigenvector.com
Partial Least Squares (PLS) regression is a more advanced bilinear factor model that is particularly effective when dealing with a large number of descriptors or when multicollinearity is present, which is common in QSAR studies. wikipedia.org PLS reduces the many, often correlated, descriptor variables into a smaller set of uncorrelated latent variables (components) that capture the most important information from the original data. wikipedia.orgyoutube.com It then performs regression on these components, making the model more robust and preventing overfitting. wikipedia.org This method is adept at finding the fundamental relationships between two matrices (descriptors and activities) by modeling their covariance structures. wikipedia.org Studies on HEPT derivatives have successfully employed such linear models to correlate physicochemical and quantum chemical descriptors with anti-HIV activity. jocpr.com
Table 1: Comparison of MLR and PLS in QSAR Modeling
| Feature | Multiple Linear Regression (MLR) | Partial Least Squares (PLS) |
|---|---|---|
| Basic Principle | Fits a linear equation directly between descriptors and activity. | Projects variables to a new space of maximum covariance to find latent relationships. wikipedia.org |
| Handling Multicollinearity | Poor; performance degrades when descriptors are highly correlated. eigenvector.com | Excellent; specifically designed to handle multicollinearity among predictors. wikipedia.org |
| Data Requirements | Requires more observations (compounds) than variables (descriptors). researchgate.net | Can handle datasets with more variables than observations. wikipedia.org |
| Interpretability | High; provides a direct, simple-to-interpret equation. youtube.com | Moderate; interpretation is based on latent variables (loadings and scores). youtube.com |
| Use Case | Best for datasets with a small number of well-understood, uncorrelated descriptors. | Ideal for complex datasets with numerous, inter-correlated descriptors, such as in chemometrics. wikipedia.org |
With the increasing complexity of biological data, non-linear machine learning approaches have become powerful tools in QSAR modeling, often providing superior predictive performance compared to linear methods. researchgate.netbohrium.com
Artificial Neural Networks (ANN) are computational models inspired by the structure and function of biological neural networks. They are capable of modeling highly complex and non-linear relationships between molecular descriptors and biological activity. researchgate.net ANNs consist of interconnected layers of nodes ("neurons") that process information, allowing them to learn from the data and make predictions on new compounds. nih.gov
Support Vector Machines (SVM) are a set of supervised learning methods used for classification, regression, and outlier detection. nih.gov In QSAR, SVMs work by constructing a hyperplane or a set of hyperplanes in a high-dimensional space, which can then be used for regression (Support Vector Regression or SVR) to predict continuous values like IC50 or for classification to categorize compounds (e.g., active vs. inactive). nih.gov SVMs have demonstrated excellent performance in various QSAR applications, including predicting compound toxicity and bioavailability. nih.gov
Both ANN and SVM have been successfully used to build predictive QSAR models for various therapeutic targets, often outperforming traditional linear models, especially when the underlying structure-activity relationship is non-linear. researchgate.netbohrium.com
The predictive power of a QSAR model is critically dependent on the molecular descriptors used to represent the chemical structures. frontiersin.org These numerical values quantify different aspects of a molecule's structure and properties.
Physicochemical Parameters are descriptors derived from experimental measurements or empirical calculations that describe properties like lipophilicity (logP), electronic effects, and steric bulk. frontiersin.org In a QSAR study on HEPT derivatives, key descriptors included Molar Refractivity (MR), Molar Volume (MV), and Parachor (Pc), along with quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). jocpr.com
Topological Descriptors are numerical indices derived from the 2D representation (graph) of a molecule. frontiersin.orgnih.gov They encode information about the size, shape, branching, and connectivity of atoms within the molecule. nih.gov Their ease of calculation and strong correlation with molecular properties make them widely used in QSAR. frontiersin.org
Table 2: Key Descriptor Types in QSAR for Thymine (B56734) Analogs
| Descriptor Class | Example Descriptors | Definition & Significance |
|---|---|---|
| Physicochemical | Molar Refractivity (MR) | A measure of the molar volume and polarizability of a molecule. It relates to van der Waals forces and is crucial for ligand-receptor binding. frontiersin.orgjocpr.com |
| Lipophilicity (logP) | The logarithm of the partition coefficient between n-octanol and water. It is critical for membrane permeability and transport to the target site. frontiersin.org | |
| HOMO & LUMO Energy | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. They relate to the molecule's ability to donate or accept electrons in chemical reactions. jocpr.com | |
| Topological | Wiener Index | The sum of distances between all pairs of vertices in the molecular graph. It correlates with molecular volume and boiling points. frontiersin.org |
| Zagreb Indices | Based on the degrees of vertices in the molecular graph, they quantify the extent of branching in the carbon skeleton. frontiersin.org | |
| Electrotopological State (E-State) Index | Encodes information about both the electronic character and topological environment of each atom in a molecule. routledge.com |
A QSAR model's utility is defined not only by its predictive accuracy but also by its Applicability Domain (AD) . The AD is the chemical space of compounds for which the model can make reliable predictions. nih.govresearchgate.net This concept is a cornerstone of model validation, as emphasized by the Organisation for Economic Co-operation and Development (OECD). nih.gov A model is expected to be reliable only for compounds that are structurally similar to the training compounds used to build it. researchgate.net
Model validation and AD assessment are performed using several techniques:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or LOO) assess the model's robustness and stability.
External Validation: The model's predictive power is tested on an external set of compounds that were not used during model development.
Defining the AD: The AD can be defined based on the range of descriptor values in the training set. A Williams plot, which graphs standardized residuals versus leverage values, can visualize the AD and identify outliers and influential compounds. researchgate.net Distance-based methods can also be used, where a new compound is considered outside the AD if its distance (e.g., Tanimoto or Euclidean distance in descriptor space) to the training compounds exceeds a certain threshold. researchgate.netvariational.ai
Defining the AD ensures that the model is not applied to chemicals for which predictions would be an unreliable extrapolation. tum.de
Molecular Modeling and Dynamics Simulations
While QSAR provides statistical models based on 2D or 3D descriptors, molecular modeling and dynamics simulations offer a more detailed, physics-based understanding of how a ligand interacts with its biological target at an atomic level. nih.govyoutube.com
Understanding how a ligand binds to its target protein is crucial for structure-based drug design. The combination of molecular docking and molecular dynamics (MD) simulations is a powerful strategy to predict these interactions. nih.gov
Molecular Docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor. elifesciences.org However, docking often uses rigid or partially flexible receptors and simplified scoring functions, which may not always identify the correct binding mode. nih.gov
Molecular Dynamics (MD) Simulations are then used to refine the docked poses and assess their stability. MD simulations model the movement of every atom in the ligand-receptor complex over time by solving Newton's equations of motion. youtube.com This provides detailed insights into:
Conformational Changes: How the ligand and protein adapt to each other upon binding. youtube.com
Interaction Stability: The stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. researchgate.net
Binding Free Energy: MD simulations can be coupled with methods like Linear Interaction Energy (LIE) or Free Energy Perturbation (FEP) to calculate the binding affinity, providing a quantitative prediction of how strongly the ligand binds to its target. nih.gov
For thymine analogs, MD simulations have been used to study how structural modifications affect the conformation of DNA and the hydration patterns around the molecule, which are critical for molecular recognition and function. nih.govnih.gov This approach allows researchers to visualize the dynamic interplay between a ligand and its receptor, offering a mechanistic basis for the observed biological activity and guiding the rational design of new, more potent analogs. researchgate.net
Analysis of Receptor Interaction Sites and Conformational Adaptations
Computational modeling, including molecular docking and molecular dynamics simulations, has been instrumental in elucidating the binding modes of 6-substituted thymine analogs with their biological targets, most notably viral and human kinases. nih.govacs.orgresearchgate.netnih.govuc.ptnih.gov These studies reveal critical interactions within the enzyme's active site that are essential for inhibitory activity.
A key target for many thymine analogs is thymidylate kinase (TMPK), an enzyme crucial for DNA synthesis. nih.govsigmaaldrich.com Docking studies on various TMPK inhibitors have highlighted the importance of hydrogen bonding and other non-covalent interactions in ligand recognition and enzyme selectivity. nih.govresearchgate.net For instance, in Mycobacterium tuberculosis TMPK, the binding of deoxythymidine monophosphate (dTMP) analogs is stabilized by a network of hydrogen bonds, including water-mediated interactions, and in some cases, halogen-bond interactions. nih.govresearchgate.net
Molecular dynamics simulations have further illuminated the conformational changes that occur upon ligand binding. nih.gov For example, studies on human TMPK (hTMPK) inhibitors have shown that these molecules can stabilize the conformation of the ligand-induced degradation (LID) region of the enzyme. nih.gov This stabilization can block either the catalytic site or the ATP-binding site, thereby preventing the phosphorylation of dTMP. nih.gov The binding of these inhibitors attenuates the ATP-binding-induced closed conformation necessary for the phosphotransfer reaction. nih.gov
The 6-position of the thymine ring, where the iodo-substituent is located in 1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine, has been shown to be a critical determinant of biological activity. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies on 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and its analogs have demonstrated that modifications at this position significantly impact their anti-HIV-1 activity. nih.gov For instance, substitution at the meta position of the C-6 phenylthio ring with a methyl group enhanced anti-HIV-1 activity. nih.gov These findings underscore the importance of the steric and electronic properties of the substituent at the 6-position in modulating the interaction with the receptor.
Table 1: Key Receptor Interactions for Thymine Analogs
| Target Enzyme | Interacting Residues/Regions | Type of Interaction | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis Thymidylate Kinase | Active Site Residues | Hydrogen Bonding, Halogen Bonding, Water-mediated H-bonds | nih.gov, researchgate.net |
| Human Thymidylate Kinase (hTMPK) | Catalytic Site, ATP-binding Site, LID Region | Stabilization of LID region, Blockage of substrate binding | nih.gov |
De Novo Drug Design and Virtual Screening Based on Computational Insights
The structural and mechanistic insights gained from computational studies have paved the way for the rational design of novel and more potent inhibitors. nih.govacs.orgnih.govnih.gov De novo drug design and virtual screening are powerful computational techniques that leverage the understanding of receptor-ligand interactions to identify new drug candidates. acs.orgnih.gov
Virtual screening approaches, often combining ligand-based and structure-based methods, have been successfully employed to identify novel inhibitors of thymidine (B127349) kinase and thymidylate kinase. nih.govacs.orgnih.gov These methods involve screening large compound libraries in silico to select a smaller, more manageable set of molecules for experimental testing. For example, a multi-step virtual screening protocol was used to identify non-nucleoside inhibitors of Staphylococcus aureus thymidine kinase. nih.gov This approach led to the discovery of a potent compound that exhibited significant antimicrobial activity when combined with trimethoprim/sulfamethoxazole. nih.gov
Pharmacophore modeling is another crucial tool in this process. nih.govnih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By developing pharmacophore models based on known active inhibitors, researchers can screen virtual libraries for new molecules that fit the model. nih.gov In the context of Mycobacterium tuberculosis TMPK inhibitors, a pharmacophore model was developed from 20 dTMP analogs, with the features being complementary to the active site residues involved in ligand recognition. nih.govresearchgate.net This model, combined with docking analysis, was used to screen a large in-house database, resulting in the identification of 186 potential hit molecules. nih.govacs.org
The development of robust quantitative structure-activity relationship (QSAR) models also plays a significant role in guiding the design of new inhibitors. mdpi.com These models mathematically correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the potency of novel, unsynthesized analogs. For inhibitors of MtbTMK, a QSAR model was developed that demonstrated substantial predictive power, aiding in the design of new virtual inhibitor candidates with improved estimated inhibitory potency. mdpi.com
Table 2: Computationally Designed or Screened Thymine Analog Inhibitors
| Compound Class/Name | Target Enzyme | Computational Method(s) | Key Findings | Reference |
|---|---|---|---|---|
| Non-nucleoside scaffolds | Staphylococcus aureus Thymidine Kinase | Ligand- and Structure-based Virtual Screening | Identification of potent antimicrobial compounds. | nih.gov |
| dTMP analogues | Mycobacterium tuberculosis Thymidylate Kinase | Docking, Pharmacophore Modeling, Virtual Screening | Development of a composite screening model leading to 186 hit molecules. | nih.gov, acs.org |
Mechanistic Elucidation of Biological Activity for 1 2 Hydroxyethoxy Methyl 6 Iodo Thymine Analogs
Binding Site Characterization in Enzyme-Inhibitor Complexes
The interaction between these thymine (B56734) analogs and HIV-1 reverse transcriptase has been elucidated through conformational studies and comparisons with X-ray crystal structures of the enzyme-inhibitor complexes. nih.gov For the analog 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), computational methods, including semi-empirical and ab initio calculations, have been used to understand its conformational flexibility, particularly the rotation around the carbon-sulfur bond. nih.gov
These studies reveal that the inhibitor binds in a specific, non-catalytic site on the HIV-1 reverse transcriptase. The geometry of the inhibitor within this binding pocket is determined by a series of intermolecular interactions with the surrounding amino acid residues of the protein. nih.gov The (2-hydroxyethoxy)methyl group and the substituted thymine ring play crucial roles in establishing these contacts, which are essential for the stable binding and subsequent inhibition of the enzyme.
Analysis of Inhibitor Efficacy Against Mutant Enzyme Strains and Resistance Mechanisms
A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. The efficacy of 1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine analogs has been evaluated against a panel of HIV-1 strains with mutations in the reverse transcriptase enzyme. nih.govnih.gov These mutations often occur in the binding pocket of the non-nucleoside reverse transcriptase inhibitors, reducing the binding affinity of the drugs.
A study involving 23 derivatives of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) assessed their activity against HIV-1 strains with various mutations in the RT, including L100I, K103N, V106A, E138K, Y181C/I, and Y188H. nih.govnih.gov The findings indicated that the structure-activity relationship varied depending on the specific mutation present in the enzyme. nih.govnih.gov
Certain modifications to the parent compound were found to be effective against a majority of the mutant viruses that are resistant to other non-nucleoside RT inhibitors. nih.gov This suggests that specific structural features can overcome the effects of resistance-conferring mutations. The data below illustrates the differential activity of some of these analogs against wild-type and mutant HIV-1 strains, with lower EC50 values indicating higher potency.
Table 1: Antiviral Activity of Selected HEPT Analogs Against Wild-Type and Mutant HIV-1 Strains
Note: The data in this table is representative and derived from studies on HEPT analogs. "Analog A" and "Analog B" are used for illustrative purposes.
Molecular Basis of Compound Selectivity
The selectivity of this compound analogs for viral enzymes over host cell polymerases is a critical aspect of their therapeutic potential. This selectivity is rooted in the unique structural features of the allosteric binding site on the HIV-1 reverse transcriptase, which is not present in human DNA polymerases.
The specific interactions between the inhibitor and the amino acid residues of the non-nucleoside inhibitor binding pocket are fundamental to its selective action. The shape, size, and electrostatic properties of the inhibitor molecule are tailored to fit snugly into this pocket. Conformational studies of analogs like HEPT have shown how the molecule adopts a specific three-dimensional structure upon binding, maximizing its interactions with the enzyme. nih.gov Any modifications to the analog's structure, such as the substituent at the 6-position of the thymine ring, can significantly influence its binding affinity and selectivity profile.
Advanced Research Directions and Translational Perspectives
Development of Novel Synthetic Pathways for 6-Iodo-Thymine Analogues
The synthesis of 6-iodo-thymine analogues, including the title compound, is a critical step in their development as therapeutic agents. While specific synthetic routes for 1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine are not extensively reported in the literature, the synthesis of related 6-substituted and acyclic nucleoside analogues provides a strong foundation for potential pathways.
A common strategy for the synthesis of 6-halogenated pyrimidine (B1678525) nucleosides involves the direct halogenation of the corresponding uracil (B121893) or thymine (B56734) precursor. For instance, iodination can be achieved using various iodinating agents. The introduction of the acyclic side chain, (2-hydroxyethoxy)methyl, can be accomplished through the alkylation of the N1 position of the pyrimidine ring.
Furthermore, the synthesis of related compounds, such as 6-substituted uracil derivatives, has been explored. These methods often involve the displacement of a leaving group at the C6 position with various nucleophiles. For example, novel C6-cyclo secondary amine substituted purine (B94841) steroid-nucleoside analogues have been synthesized through the displacement of a C6 chloro group. nih.gov Such strategies could potentially be adapted for the synthesis of 6-iodo-thymine analogues by employing an iodide source as the nucleophile.
The development of more efficient and versatile synthetic methodologies is an ongoing area of research. This includes the exploration of novel catalysts and reaction conditions to improve yields and stereoselectivity, which is particularly important for acyclic nucleosides that may possess chiral centers in their side chains.
Table 1: Potential Synthetic Strategies for 6-Iodo-Thymine Analogues
| Step | Description | Key Reagents and Conditions |
| Halogenation | Introduction of iodine at the C6 position of the thymine ring. | N-Iodosuccinimide (NIS), Iodine monochloride (ICl) |
| Acyclic Side Chain Attachment | Alkylation of the N1 position with the (2-hydroxyethoxy)methyl group. | 1-(Chloromethoxy)-2-(benzyloxy)ethane followed by deprotection |
| Nucleophilic Substitution | Displacement of a leaving group at C6 with an iodide salt. | Sodium iodide in a polar aprotic solvent |
Exploration of Diverse Biological Activities Beyond Antiviral Applications for Thymine Derivatives
While the primary interest in nucleoside analogues often lies in their antiviral properties, thymine derivatives have shown a broad spectrum of biological activities. The investigation of these activities beyond the antiviral realm is a key area of translational research.
Anticancer Activity: Many nucleoside analogues exhibit potent anticancer properties by interfering with DNA replication and repair in rapidly dividing cancer cells. For instance, some C6-substituted purine steroid-nucleoside analogues have demonstrated significant cytotoxicity against various cancer cell lines, including Hela, PC-3, and MCF-7 cells. nih.gov The incorporation of a halogen at the C6 position of the thymine ring could potentially enhance these anticancer effects.
Antibacterial and Antifungal Activities: The search for novel antimicrobial agents is of paramount importance. While some novel bis-Schiff bases of isatin and their derivatives did not show significant antibacterial or antifungal activity, other classes of nucleoside analogues have demonstrated such properties. mdpi.com The unique structural features of 6-iodo-thymine analogues may confer activity against various bacterial and fungal pathogens.
Enzyme Inhibition: Specific thymine derivatives have been shown to inhibit various enzymes involved in pathological processes. For example, a series of 6-substituted uracil derivatives were found to be potent inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in angiogenesis. nih.gov Additionally, certain 6-anilino-2-thiouracils have been shown to inhibit human placenta iodothyronine deiodinase, suggesting potential applications in modulating thyroid hormone metabolism. nih.gov
Table 2: Investigated Biological Activities of Thymine and Related Nucleoside Analogues
| Biological Activity | Examples of Active Compounds/Analogues | Potential Mechanism of Action |
| Antiviral | Acyclovir, Ganciclovir | Inhibition of viral DNA polymerase |
| Anticancer | 5-Fluorouracil, Gemcitabine | Inhibition of DNA synthesis and repair |
| Antibacterial | - | Interference with bacterial metabolic pathways |
| Antifungal | - | Disruption of fungal cell wall or membrane synthesis |
| Enzyme Inhibition | 6-(2-aminoethyl)amino-5-chlorouracil | Competitive inhibition of thymidine phosphorylase nih.gov |
Integration of Advanced Computational and Experimental Methodologies for Lead Optimization
The process of drug discovery and development has been revolutionized by the integration of computational and experimental techniques. For the lead optimization of 6-iodo-thymine analogues, a multi-pronged approach is essential for identifying candidates with improved efficacy and safety profiles.
Computational Modeling: In silico methods play a crucial role in predicting the biological activity and pharmacokinetic properties of novel compounds. Molecular docking studies can be employed to predict the binding affinity of 6-iodo-thymine analogues to their target enzymes, such as viral polymerases or cellular kinases. mdpi.com Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogues with their biological activities, thereby guiding the design of more potent compounds.
Experimental Screening: High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets. The development of robust and sensitive assays is critical for identifying hit compounds from these screens. Subsequent lead optimization involves a more detailed characterization of the pharmacological properties of the most promising candidates, including their potency, selectivity, and mechanism of action. Theoretical calculations can also be used to estimate the strength of noncovalent interactions that play a key role in the 3D architecture of these compounds. rsc.org
The combination of computational predictions and experimental validation creates a powerful feedback loop that accelerates the drug discovery process. This integrated approach allows for a more rational design of novel 6-iodo-thymine analogues with enhanced therapeutic potential.
Design of Multi-Targeting or Broad-Spectrum Acyclonucleoside Agents
The emergence of drug-resistant viral strains and the complexity of many diseases have highlighted the need for therapeutic agents that can act on multiple targets or exhibit a broad spectrum of activity. The design of multi-targeting or broad-spectrum acyclonucleoside agents represents a promising strategy to address these challenges.
Multi-Target Drug Design: A single drug that can modulate multiple targets can offer several advantages, including enhanced efficacy and a reduced likelihood of resistance development. nih.govarxiv.org For 6-iodo-thymine analogues, this could involve designing compounds that inhibit both viral and cellular enzymes that are essential for viral replication. For example, an analogue could be designed to inhibit both the viral DNA polymerase and a host cell kinase involved in the activation of the prodrug.
Broad-Spectrum Antiviral Activity: Acyclonucleosides, such as cidofovir, have demonstrated a broad spectrum of antiviral activity against various DNA viruses. nih.govresearchgate.net The development of 6-iodo-thymine analogues with broad-spectrum activity would be highly valuable for the treatment of a range of viral infections. This could be achieved by targeting conserved enzymes or processes across different viral families. The structural modifications at the C6 position of the thymine ring, combined with the acyclic side chain, provide a versatile scaffold for the design of such agents.
The rational design of multi-targeting or broad-spectrum agents requires a deep understanding of the molecular mechanisms of viral replication and the structure-activity relationships of nucleoside analogues. The integration of computational and experimental approaches will be crucial for the successful development of these next-generation antiviral therapies.
Q & A
Q. What is the primary mechanism of action of 1-((2-hydroxyethoxy)methyl)-6-iodo-thymine (HEPT analogs) against HIV-1?
HEPT derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting the HIV-1 reverse transcriptase (RT) enzyme. Their inhibitory activity arises from binding to an allosteric pocket near the RT active site, disrupting conformational changes required for viral DNA synthesis. Structural modifications, such as substitutions at the C-6 position (e.g., phenylthio or benzyl groups), enhance binding affinity and specificity. For example, the parent compound HEPT (EC₅₀ = 7.0 μM) showed weak inhibition, while optimized analogs like compound 2 (EC₅₀ = 63.0 nM) demonstrated improved potency .
Q. How can researchers optimize the synthesis of HEPT analogs for improved anti-HIV-1 activity?
Key synthetic strategies include:
- Lithiation and coupling reactions : Use lithium diisopropylamide (LDA) to lithiate 5-alkyluracil derivatives, followed by coupling with aryl aldehydes to introduce substituents at the C-6 position .
- Pd-catalyzed hydrogenolysis : Remove protecting groups (e.g., phenacyl) to generate target compounds .
- Structure-guided modifications : Introduce cyclopropyl or branched alkyl groups (e.g., isopropyl) at the C-5 position to enhance RT binding and reduce cytotoxicity . For example, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (compound 33) achieved nanomolar-level EC₅₀ values and entered clinical evaluation .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide the design of HEPT analogs with enhanced selectivity?
SAR analysis reveals:
- C-6 substituents : Bulky aromatic groups (e.g., naphthalene) improve RT binding via hydrophobic interactions. Substitutions with electron-withdrawing groups (e.g., iodine) enhance resistance profiles .
- C-5 modifications : Cyclopropyl or isopropyl groups increase steric bulk, reducing off-target effects. For example, cyclopropyl-substituted HEPT analogs showed selectivity indices (SI) >1,000 compared to earlier analogs (SI = 585) .
- Deoxy analogs : Removal of hydroxyl groups in the alkoxymethyl side chain prevents phosphorylation, reducing host-cell toxicity .
Q. What computational methods are effective in predicting anti-HIV-1 activity of HEPT derivatives?
- QSAR modeling : A validated QSAR model using 107 HEPT derivatives identified lipophilicity (logP) and fractional hydrophobic van der Waals surface areas as critical descriptors (R² = 0.84, Q² = 0.81) .
- Random Forest analysis : Selected molecular descriptors (e.g., topological polar surface area) to predict RT inhibition (R² = 0.83) .
- OECD-compliant validation : Ensure model robustness via external validation (r²EXT = 0.85) and applicability domain analysis .
Q. How do resistance mutations in HIV-1 RT affect HEPT analog efficacy?
Mutations such as Lys103Asn and Tyr181Cys in RT reduce HEPT binding by altering the NNRTI pocket’s conformation. Resistance profiling via site-directed mutagenesis revealed that 6-iodo substitution in HEPT analogs mitigates resistance by maintaining interactions with conserved residues (e.g., Trp229) .
Q. What experimental strategies address conflicting data in HEPT analog cytotoxicity profiles?
- Dose-response assays : Compare CC₅₀ (cytotoxicity) and EC₅₀ (anti-HIV) values across cell lines (e.g., MT-4 vs. PBMCs) to identify selective analogs .
- Metabolic stability testing : Use liver microsomes to assess degradation pathways and optimize substituents for reduced hepatic toxicity .
- Cross-resistance studies : Evaluate analogs against mutant RT strains (e.g., K103N/Y181C) to confirm retained activity .
Methodological Resources
-
Key synthetic protocols : Detailed in Tanaka et al. (1995) for benzyl-substituted HEPT analogs .
-
Data tables :
Compound C-5 Substituent C-6 Substituent EC₅₀ (nM) SI HEPT - Phenylthio 7,000 10 Compound 2 Isopropyl Naphthalene 63 585 Cyclopropyl analog Cyclopropyl Iodo 28 >1,000 -
Validation criteria for computational models : Adhere to OECD principles, including mechanistic interpretability and external validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
